molecular formula C11H10N2O B2802586 2-(2,3-dihydro-1-benzofuran-5-yl)-1H-imidazole CAS No. 1378826-21-1

2-(2,3-dihydro-1-benzofuran-5-yl)-1H-imidazole

Cat. No.: B2802586
CAS No.: 1378826-21-1
M. Wt: 186.214
InChI Key: HZOBXHRFBMSTPN-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1-benzofuran-5-yl)-1H-imidazole is a heterocyclic compound that features both a benzofuran and an imidazole ring. The benzofuran ring is a fused benzene and furan ring system, while the imidazole ring is a five-membered ring containing two nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The imidazole ring can then be introduced through a condensation reaction with appropriate reagents.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1-benzofuran-5-yl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.

    Reduction: The imidazole ring can be reduced to form imidazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the benzofuran and imidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Benzofuran-2,3-dione derivatives.

    Reduction: Imidazoline derivatives.

    Substitution: Various substituted benzofuran and imidazole derivatives.

Scientific Research Applications

2-(2,3-Dihydro-1-benzofuran-5-yl)-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1-benzofuran-5-yl)-1H-imidazole involves its interaction with specific molecular targets. The benzofuran ring can interact with enzymes and receptors, while the imidazole ring can coordinate with metal ions and participate in hydrogen bonding. These interactions can modulate biological pathways and lead to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Dihydro-1-benzofuran-5-yl)-1H-imidazole is unique due to the presence of both benzofuran and imidazole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2,3-dihydro-1-benzofuran-5-yl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-2-10-8(3-6-14-10)7-9(1)11-12-4-5-13-11/h1-2,4-5,7H,3,6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOBXHRFBMSTPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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